molecular formula C22H13NO3 B2375697 6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 332025-41-9

6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2375697
CAS No.: 332025-41-9
M. Wt: 339.35
InChI Key: PXSYDDKMYPCVFR-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound based on the 1,8-naphthalimide core structure, a scaffold recognized for its significant value in medicinal chemistry and materials science . Researchers are interested in naphthalimide derivatives primarily for their potent biological activities and distinctive photophysical properties. In anticancer research, closely related naphthalimide compounds have demonstrated the ability to induce significant cytotoxicity in a range of human tumor cell lines, including leukemia (e.g., MOLT-4, HL-60) and lymphoma (U-937) models . The mechanism of action for these active compounds often involves inducing cell cycle arrest and triggering apoptosis (programmed cell death) through the activation of key enzymes known as caspases (e.g., caspase-3 and caspase-6) . Furthermore, the 1,8-naphthalimide structure serves as an excellent platform for developing fluorescent probes . Its inherent fluorescence can be fine-tuned through synthetic modification, allowing scientists to create sensitive tools for detecting biologically relevant molecules, such as hydrogen sulfide (H₂S), in aqueous media and living cells . This makes such compounds valuable for bioimaging and understanding physiological and pathological processes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Storage and Handling: Store in a cool, dry place, sealed under inert conditions. For long-term storage, it is recommended to keep the product in a refrigerator .

Properties

IUPAC Name

6-hydroxy-2-naphthalen-1-ylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO3/c24-19-12-11-17-20-15(19)8-4-9-16(20)21(25)23(22(17)26)18-10-3-6-13-5-1-2-7-14(13)18/h1-12,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSYDDKMYPCVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C5C(=C(C=C4)O)C=CC=C5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the cyclization of hydroxylactams. One common method includes the use of boron trifluoride-diethyl ether complex as a catalyst. The reaction conditions often involve moderate temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The hydroxy group in the target compound is electron-donating, which may enhance fluorescence quantum yield compared to bromo or nitro analogues (e.g., NI2 vs. NI3 in ).
  • Biological Activity: Antifungal derivatives (e.g., 8a) require thiopyrimidine substituents for synergistic effects, while antitumor activity (e.g., NSC 308847) depends on aminoalkyl side chains .
  • Sensor Applications: Monomeric naphthalimides with dimethylamino groups (e.g., NI2) exhibit metal ion sensitivity, whereas hydroxy groups may improve proton detection .

Biological Activity

6-Hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. It has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews various studies that highlight its biological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure is characterized by a fused naphthalene and isoquinoline core, which contributes to its unique chemical properties. The molecular formula is C22H13NO3C_{22}H_{13}NO_3, and it features a hydroxyl group that may play a critical role in its biological activity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating its effects on multiple myeloma cells (NCI-H929), the compound showed an IC50 value of approximately 10 µM , indicating effective inhibition of cell growth. The mechanism appears to involve the degradation of IKZF1 and IKZF3 proteins, which are essential for cancer cell survival .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
NCI-H92910Induction of IKZF protein degradation
U2395.86Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. The exact mechanisms by which it exerts these effects remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.039 mg/mL

The biological activity of this compound is attributed to its ability to modulate specific molecular targets within cells:

  • CRBN Modulation : The compound acts as a cereblon (CRBN) modulator, influencing the ubiquitination and subsequent degradation of target proteins involved in cell cycle regulation and apoptosis .
  • Enzyme Inhibition : It may inhibit certain enzymes critical for cancer cell proliferation and survival, although specific targets require further elucidation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Multiple Myeloma Treatment : A study demonstrated that treatment with this compound led to significant reductions in tumor burden in animal models of multiple myeloma, suggesting its potential as a novel therapeutic agent.
  • Inhibition of TNF-α : The compound has shown the ability to inhibit TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), with an IC50 value of 0.76 µM , indicating anti-inflammatory properties alongside its anticancer effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and what intermediates are critical for yield optimization?

  • Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves condensation of 2-aminobenzenethiol with a naphthalene-derived aldehyde/ketone to form the benzothiazole intermediate, followed by cyclization under reflux conditions (e.g., ethanol, 4–6 hours) . Key intermediates include brominated naphthalimide precursors (e.g., 6-bromo derivatives), which enable regioselective functionalization . Yield optimization requires careful control of reaction temperature, solvent polarity (e.g., chloroform/ethyl acetate for purification), and catalytic systems (e.g., Pd₂(dba)₃ for C–H arylation) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology : Nuclear magnetic resonance (NMR) is critical for confirming regiochemistry. For example:

  • ¹H NMR : Peaks at δ 7.79–8.62 ppm confirm aromatic protons in the naphthalene and benzoisoquinoline moieties .
  • ¹³C NMR : Carbonyl groups (C=O) appear at ~170 ppm, while quaternary carbons in the fused ring system resonate at ~125–140 ppm .
    High-resolution mass spectrometry (HRMS) and IR (e.g., C=O stretches at 1701–1676 cm⁻¹) further validate molecular weight and functional groups .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • Methodology : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Parallel enzymatic inhibition studies (e.g., kinase or protease assays) can identify mechanistic targets . For neurodegenerative applications, evaluate acetylcholinesterase (AChE) inhibition using Ellman’s method .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data across different substituted derivatives?

  • Methodology : Discrepancies often arise from substituent effects (e.g., electron-withdrawing vs. donating groups) or assay conditions. Address this by:

  • Comparative dose-response profiling : Test derivatives under standardized conditions (e.g., 24-hour exposure in RPMI-1640 medium) .
  • Molecular docking : Compare binding affinities to targets like DNA topoisomerase II or β-tubulin using AutoDock Vina .
  • Metabolic stability assays : Use liver microsomes to assess degradation rates, which may explain variability in IC₅₀ values .

Q. What strategies improve regioselectivity in the synthesis of naphthalene-substituted derivatives?

  • Methodology : To direct substitution to the 6-position:

  • Bromination : Use 4-bromo-1,8-naphthalic anhydride as a precursor, followed by Suzuki coupling or nucleophilic aromatic substitution .
  • Catalytic systems : Pd₂(dba)₃ with P(2-MeOPh)₃ enhances C–H arylation efficiency in o-xylene at 120°C .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor SNAr reactions at electron-deficient positions .

Q. What experimental approaches are suitable for investigating its photophysical properties in optoelectronic applications?

  • Methodology :

  • UV-Vis/fluorescence spectroscopy : Measure absorption/emission maxima (e.g., λₐᵦₛ ~360 nm, λₑₘ ~600–630 nm in acetonitrile/water) .
  • Electroluminescence (EL) testing : Fabricate OLEDs using spin-coated layers of the compound blended with PVK (polyvinylcarbazole). Apply AC voltage (40–60 V, 1–9 KHz) to assess luminance efficiency .
  • DFT calculations : Optimize HOMO-LUMO gaps using Gaussian09 with B3LYP/6-31G* to predict charge transport behavior .

Q. How can structure-activity relationships (SARs) be systematically explored for antifungal activity?

  • Methodology :

  • Derivatization : Synthesize analogues with varied substituents (e.g., 6-methoxy, 6-piperazinyl) and test against Candida albicans .
  • Synergistic studies : Combine with fluconazole to calculate fractional inhibitory concentration (FIC) indices .
  • Membrane permeability assays : Use propidium iodide staining to evaluate cell wall disruption .

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